molecular formula C18H19N5OS B2726600 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421516-37-1

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2726600
CAS RN: 1421516-37-1
M. Wt: 353.44
InChI Key: IENOECKYTJLGER-UHFFFAOYSA-N
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Description

“N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that has been studied for its potential applications in the field of medicine. It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrazin-2-yl group attached to a piperidin-4-yl group, which is further attached to a benzo[d]thiazole-2-carboxamide group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of the correspondent compound . This compound is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

Scientific Research Applications

Molecular Interaction Studies

Compounds structurally similar to "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide" have been utilized to study molecular interactions with receptors. For instance, the antagonist activity of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was investigated to understand the conformational analysis and binding affinities of such molecules. This research aids in developing unified pharmacophore models for receptor ligands, providing a foundation for designing receptor-specific drugs (Shim et al., 2002).

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. This research demonstrates the potential of these compounds in developing new antituberculosis drugs, highlighting their significance in addressing global health challenges posed by tuberculosis (Jeankumar et al., 2013).

Anticancer Activity

The synthesis and characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was performed, with its antibacterial, antifungal, and anticancer activities evaluated. Such studies are crucial for identifying new therapeutic agents against cancer, showcasing the versatility of these compounds in medical research (Senthilkumar et al., 2021).

Inhibitors of Enzymatic Activity

N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were designed and synthesized as inhibitors of the co-activator associated arginine methyltransferase 1 (CARM1), indicating the potential of such compounds in regulating enzymatic activity crucial for various biological processes. This research underscores the therapeutic potential of structurally related compounds in treating diseases associated with enzymatic dysregulation (Allan et al., 2009).

Future Directions

The future directions for the study of this compound could involve further development and evaluation of its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to have significant biological activity

Mode of Action

It is known that similar compounds can bind with high affinity to multiple receptors , which suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release in pma-differentiated thp-1 cells stimulated with lps/atp , suggesting that this compound may also affect similar pathways.

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have similar effects.

properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-17(18-22-14-3-1-2-4-15(14)25-18)21-11-13-5-9-23(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOECKYTJLGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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